molecular formula C21H11N3O3S4 B2859415 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde CAS No. 730992-61-7

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde

Cat. No.: B2859415
CAS No.: 730992-61-7
M. Wt: 481.58
InChI Key: PUXWUBDGZYZOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzaldehyde core substituted with nitro and benzothiazolylsulfanyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with 2-mercaptobenzothiazole in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to manage the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzothiazolylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazolylsulfanyl groups may also contribute to its activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(1,3-benzothiazol-2-yl)furan: Similar structure but with a furan ring instead of a nitrobenzaldehyde core.

    3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde: Similar structure with a chlorine substituent instead of a nitro group.

Uniqueness

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is unique due to the presence of both nitro and benzothiazolylsulfanyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4-bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O3S4/c25-11-12-9-15(24(26)27)19(31-21-23-14-6-2-4-8-17(14)29-21)18(10-12)30-20-22-13-5-1-3-7-16(13)28-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXWUBDGZYZOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3SC4=NC5=CC=CC=C5S4)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.